8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine

Description

BenchChem offers high-quality 8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine including the price, delivery time, and more detailed information at info@benchchem.com.

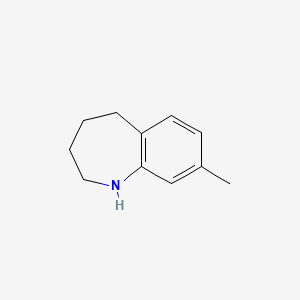

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-5-6-10-4-2-3-7-12-11(10)8-9/h5-6,8,12H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYAVPMLZNKKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCCN2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: Structure, Stereochemistry, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific data for this particular analog is limited in publicly accessible literature, this document synthesizes information on the broader class of 2,3,4,5-tetrahydro-1H-1-benzazepines to infer its chemical properties, stereochemical nuances, and potential synthetic strategies. This guide will delve into the structural features, conformational analysis, and characterization techniques relevant to this class of molecules, offering a foundational understanding for researchers exploring its potential applications.

Introduction: The Benzazepine Scaffold in Medicinal Chemistry

The 2,3,4,5-tetrahydro-1H-1-benzazepine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds.[1] This seven-membered heterocyclic ring system, fused to a benzene ring, provides a three-dimensional architecture that allows for diverse substituent placement, leading to a wide range of pharmacological activities.[1] Derivatives of this scaffold have been investigated for their potential as central nervous system agents, cardiovascular drugs, and other therapeutic applications. The introduction of a methyl group at the 8-position of the aromatic ring is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.

Chemical Structure and Physicochemical Properties

The fundamental structure of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine consists of a fully saturated seven-membered azepine ring fused to a toluene molecule.

Table 1: Physicochemical Properties of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | Inferred |

| Molecular Weight | 161.25 g/mol | Inferred |

| CAS Number | Not explicitly found in searches. | N/A |

| Appearance | Likely a solid or oil at room temperature. | Inferred from related compounds[2] |

| Solubility | Expected to be soluble in common organic solvents. | Inferred from related compounds[2] |

Note: The properties listed are inferred based on the general characteristics of the 2,3,4,5-tetrahydro-1H-1-benzazepine class of compounds due to the limited specific data for the 8-methyl derivative.

Figure 1: 2D Chemical Structure of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine.

Stereochemistry and Conformational Analysis

The seven-membered ring of the 2,3,4,5-tetrahydro-1H-1-benzazepine system is not planar and can adopt several conformations, with the chair and boat forms being the most significant. The interconversion between these conformations is a key aspect of their stereochemistry.[3][4] The energy barrier for this interconversion can be studied using variable temperature NMR spectroscopy.[3]

For 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, the molecule is chiral if a substituent is present on the azepine ring, creating a stereocenter. However, the parent compound itself is achiral. The presence of substituents can influence the preferred conformation of the seven-membered ring. For instance, bulky substituents may favor an equatorial position to minimize steric hindrance.[5]

The stereochemistry of substituted benzazepines is crucial for their biological activity, as enantiomers often exhibit different pharmacological profiles.[5] X-ray crystallography and advanced NMR techniques, such as NOESY, are invaluable for determining the precise three-dimensional structure and preferred conformation of these molecules.[6]

Figure 2: Conformational dynamics of the tetrahydro-1H-1-benzazepine ring system.

Synthesis Strategies

While a specific, documented synthesis for 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine was not found, several general methods for the synthesis of the 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold can be adapted. A common approach involves the intramolecular cyclization of a suitably substituted N-(phenylethyl) derivative.

Proposed Retrosynthetic Analysis:

A plausible retrosynthetic pathway for 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is outlined below. The key step would be an intramolecular Friedel-Crafts type reaction.

Figure 3: A proposed retrosynthetic approach for 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine.

Hypothetical Experimental Protocol:

The following is a generalized, hypothetical protocol based on established methods for analogous compounds.[7]

Step 1: Synthesis of N-(3-(4-methylphenyl)propyl)acetamide

-

To a solution of 3-(4-methylphenyl)propan-1-ol in a suitable solvent (e.g., dichloromethane), add a halogenating agent (e.g., thionyl chloride) to convert the alcohol to the corresponding alkyl halide.

-

React the resulting alkyl halide with sodium azide to form the corresponding azide.

-

Reduce the azide (e.g., using lithium aluminum hydride or catalytic hydrogenation) to the primary amine.

-

Protect the amine by reacting it with acetic anhydride in the presence of a base (e.g., triethylamine) to yield N-(3-(4-methylphenyl)propyl)acetamide.

Step 2: Intramolecular Cyclization

-

Treat the N-(3-(4-methylphenyl)propyl)acetamide with a Lewis acid catalyst (e.g., polyphosphoric acid or aluminum chloride) at an elevated temperature.

-

The reaction will proceed via an intramolecular Friedel-Crafts acylation to form a dihydro-1H-1-benzazepin-5(4H)-one intermediate.

Step 3: Reduction to 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

-

Reduce the ketone and the amide functionalities of the cyclized intermediate using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent (e.g., tetrahydrofuran).

-

Work-up the reaction with an aqueous solution to quench excess reducing agent and precipitate the aluminum salts.

-

Extract the product with an organic solvent, dry, and purify by column chromatography or distillation to obtain 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine.

Spectroscopic Characterization

The structural elucidation of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons in the range of δ 6.8-7.2 ppm. A singlet for the methyl group on the aromatic ring around δ 2.3 ppm. Complex multiplets for the methylene protons of the azepine ring (δ 1.5-3.5 ppm). A broad singlet for the N-H proton.[6] |

| ¹³C NMR | - Aromatic carbon signals between δ 120-145 ppm. A signal for the methyl carbon around δ 20-25 ppm. Aliphatic carbon signals for the azepine ring in the range of δ 25-60 ppm.[6] |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 161.25. Fragmentation patterns would likely involve the loss of alkyl fragments from the azepine ring.[8] |

| Infrared (IR) Spectroscopy | - N-H stretching vibration around 3300-3400 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic groups. C=C stretching vibrations for the aromatic ring. |

Potential Biological Activity and Applications

While no specific biological activities have been reported for 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, the broader class of benzazepines has been extensively studied. For example, certain derivatives act as dopamine receptor agonists and antagonists, highlighting their potential in treating neurological and psychiatric disorders.[5] Other analogs have shown promise as selective serotonin 5-HT2C receptor agonists for the treatment of obesity.[7] The 8-methyl substitution could potentially enhance selectivity or potency for a particular biological target by influencing the molecule's binding orientation and electronic interactions within a receptor pocket. Further research is required to elucidate the pharmacological profile of this specific compound.

Conclusion and Future Directions

8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine represents an intriguing yet underexplored member of the benzazepine family. This technical guide has provided a foundational understanding of its likely chemical and physical properties based on the well-established chemistry of its structural analogs. The key to unlocking its potential lies in the development of a robust synthetic route to enable its preparation and subsequent biological evaluation. Future research should focus on the practical synthesis and thorough characterization of this compound, followed by a systematic investigation of its pharmacological properties. Such studies will clarify the role of the 8-methyl substituent and could lead to the discovery of novel therapeutic agents.

References

-

Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. (2026-01-23). Available from: [Link]

-

Liljefors, T., & Bøgesø, K. P. (1988). Conformational analysis and structure-activity relationships of selective dopamine D-1 receptor agonists and antagonists of the benzazepine series. Journal of Medicinal Chemistry, 31(1), 306–312. Available from: [Link]

-

Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2097–2103. Available from: [Link]

- Brennan, M. B., et al. (2010). Processes for preparing (r)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates thereof. Patsnap Eureka.

-

Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901–906. Available from: [Link]

-

NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines. The Journal of Organic Chemistry. (2016). Available from: [Link]

-

(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. ExportersIndia.com. Available from: [Link]

-

Pharmacological and Biological Activities of Benzazepines: An Overview. ResearchGate. (2025-08-09). Available from: [Link]

- CAS 137973-76-3: 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)… - CymitQuimica. Available from: https://www.cymitquimica.com/cas/137973-76-3

-

Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 0(15), 2035–2040. Available from: [Link]

-

Synthesis & stereochemistry of some new benzazepine derivatives. ResearchGate. (2010). Available from: [Link]

-

Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters. (2022-03-03). Available from: [Link]

-

2,3,4,5-Tetrahydro-1H-benzo(d)azepine. PubChem. Available from: [Link]

-

Stereochemistry of N5-acyltetrahydro-1,5-benzodiazepines – NMR spectra and semiempirical MO calculations. Indian Journal of Chemistry - Section B. (2006). Available from: [Link]

-

Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. Nature Communications. (2022-07-29). Available from: [Link]

-

2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. Wikipedia. Available from: [Link]

-

Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[2]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed. (2019-11-14). Available from: [Link]

-

Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. ResearchGate. (2016). Available from: [Link]

-

A Stereoselective Synthesis of a Novel α,β-Unsaturated Imine-Benzodiazepine through Condensation Reaction, Crystal Structure, and DFT Calculations. MDPI. (2024-09-12). Available from: [Link]

-

Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry. (1979). Available from: [Link]

-

Characterization of Δ8-THC Distillates Using High Resolution Mass Spectrometry. Waters Corporation. Available from: [Link]

-

Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2. (2002). Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational analysis and structure-activity relationships of selective dopamine D-1 receptor agonists and antagonists of the benzazepine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [wap.guidechem.com]

- 8. lcms.cz [lcms.cz]

Technical Guide: Analogs and Derivatives of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Executive Summary & Core Architecture

8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine represents a critical scaffold in the "privileged structure" library of medicinal chemistry. Unlike its structural isomer, the 3-benzazepine (famous for the 5-HT2C agonist Lorcaserin), the 1-benzazepine core is the foundational pharmacophore for the "Vaptan" class of Vasopressin V2 receptor antagonists (e.g., Tolvaptan, Mozavaptan) and ACE inhibitors like Benazepril.

The 8-methyl derivative specifically serves as a lipophilic, electron-donating bioisostere to the standard 7-chloro or 7-bromo substitutions found in clinical candidates. Its utility lies in modulating the metabolic stability and hydrophobic binding interactions within the orthosteric pockets of GPCRs.

This guide details the synthetic architecture, pharmacological logic, and derivative expansion of this specific scaffold.

Chemical Space & Structural Logic

The 1-benzazepine system consists of a benzene ring fused to a seven-membered nitrogen-containing ring (azepine), where the nitrogen is directly attached to the benzene ring (position 1).

Structural Numbering & Isomer Distinction

It is imperative to distinguish the 1-benzazepine from the 3-benzazepine .

| Feature | 1-Benzazepine (Target) | 3-Benzazepine (Lorcaserin-like) |

| Nitrogen Position | Position 1 (Aniline-like) | Position 3 (Benzylamine-like) |

| Key Drugs | Tolvaptan, Benazepril, Mozavaptan | Lorcaserin, Fenoldopam, SCH 23390 |

| Primary Targets | Vasopressin V1a/V2, ACE | Dopamine D1, Serotonin 5-HT2C |

| 8-Position Role | Modulates electronic density of the aniline nitrogen | Modulates pi-stacking in the receptor pocket |

The 8-Methyl Functional Role

In the context of 1-benzazepines (e.g., Tolvaptan analogs), the 7-position is typically halogenated (Cl). Shifting a substituent to the 8-position (meta to the fusion, para to C6) or changing a halogen to a methyl group drastically alters the pKa of the anilinic nitrogen (N1).

-

Electronic Effect: The 8-methyl group is weakly electron-donating (+I effect). This increases the nucleophilicity of N1 compared to the 7-chloro analogs, facilitating N-acylation reactions (a key step in Vaptan synthesis).

-

Steric Effect: It provides bulk in the "southern" region of the binding pocket, potentially improving selectivity against V1a receptors.

Synthetic Methodology

The most robust, scalable route to 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is the Schmidt Reaction or Beckmann Rearrangement of 7-methyl-1-tetralone, followed by amide reduction.

Pathway Visualization

The following diagram illustrates the conversion of 7-methyl-1-tetralone to the final 8-methyl-1-benzazepine scaffold.

Caption: Figure 1. Synthetic route from 7-methyl-1-tetralone to 8-methyl-1-benzazepine via Beckmann Rearrangement.

Detailed Experimental Protocol

Objective: Synthesis of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine.

Step 1: Formation of 7-Methyl-1-tetralone Oxime

-

Reagents: 7-Methyl-1-tetralone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (1.5 eq), Ethanol (10 vol).

-

Procedure: Dissolve 7-methyl-1-tetralone in ethanol. Add hydroxylamine HCl and sodium acetate. Reflux for 2–3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Evaporate ethanol. Resuspend residue in water/DCM. Extract organic layer, dry over MgSO4, and concentrate.

-

Yield Check: Expect >90% yield of the oxime as a white/off-white solid.

Step 2: Beckmann Rearrangement (Ring Expansion)

Critical Step: This step determines the formation of the 7-membered ring.

-

Reagents: Polyphosphoric Acid (PPA) (10 wt eq relative to oxime).

-

Procedure: Heat PPA to 100°C. Add the oxime portion-wise with vigorous mechanical stirring (viscosity is high).

-

Reaction: Increase temperature to 120–130°C for 1–2 hours. The reaction is exothermic; control heating.

-

Quench: Cool to 60°C. Pour onto crushed ice (exothermic!). Neutralize with NaOH solution to pH 7–8.

-

Isolation: Filter the precipitated solid (Lactam: 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one). Recrystallize from Ethanol/Water.

Step 3: Lactam Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH4) (2.0 eq), Anhydrous THF.

-

Procedure: Suspend LiAlH4 in dry THF under Argon at 0°C. Add the Lactam (dissolved in THF) dropwise.

-

Reflux: Heat to reflux for 6–12 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

-

Purification: Concentrate filtrate. Purify via column chromatography (DCM:MeOH 95:5) or convert to HCl salt for crystallization.

Derivative Expansion & SAR Logic

Once the core 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is obtained, it serves as a scaffold for "Vaptan-like" library generation.

N1-Functionalization (The "Vaptan" Linker)

The secondary amine at position 1 is the primary vector for increasing potency. In Tolvaptan, this nitrogen is acylated with a complex benzoyl chloride.

Protocol for N-Acylation:

-

Reagents: 8-Methyl-1-benzazepine, 2-methyl-4-nitrobenzoyl chloride (model electrophile), Pyridine/DMAP.

-

Logic: The 8-methyl group increases electron density at N1 compared to the 7-chloro analog, making this acylation faster.

-

Outcome: Formation of 1-aroyl-8-methyl-benzazepines.

Comparison of Substituent Effects (SAR)

| Position | Substituent | Effect on V2 Receptor Affinity (Predicted) | Metabolic Stability |

| 7-Cl | Tolvaptan (Standard) | High affinity (Lipophilic pocket fill) | Moderate (Dechlorination risk) |

| 8-Me | Target Analog | Maintained affinity, altered orientation | Susceptible to benzylic oxidation |

| 7-F | Fluorinated Analog | Lower affinity, higher metabolic stability | High |

| N1 | Free Amine | Inactive (Requires acylation) | N/A |

Key Signaling Pathway: V2 Receptor Antagonism

Derivatives of this scaffold typically act by blocking the Vasopressin V2 receptor in the renal collecting duct, preventing Aquaporin-2 translocation.

Technical Guide: Lorcaserin and the 5-HT2C Receptor Agonist Class

[1]

Status: Withdrawn (FDA, 2020) due to safety signal (malignancy).[1][2] Chemical Class: Benzazepine. Primary Target: 5-Hydroxytryptamine receptor 2C (5-HT2C).[3][4][5][6]

Executive Summary & Pharmacological Rationale

Lorcaserin (formerly Belviq) represents a pivotal case study in G-protein coupled receptor (GPCR) drug discovery. Designed to overcome the cardiotoxicity associated with non-selective serotonergic agents (e.g., fenfluramine), it achieved high selectivity for the 5-HT2C receptor subtype.

For drug development professionals, Lorcaserin serves two distinct purposes:

-

Proof of Mechanism: It validated that selective 5-HT2C activation promotes satiety and weight loss without immediate cardiac valvulopathy.

-

Safety Sentinel: Its withdrawal highlights that high receptor subtype selectivity does not guarantee long-term safety, specifically regarding oncogenic risks observed in the CAMELLIA-TIMI 61 trial.

Molecular Pharmacology: The Selectivity Profile

The primary challenge in targeting 5-HT2C is avoiding the "off-target" siblings: 5-HT2A (associated with hallucinations) and 5-HT2B (associated with valvular heart disease and pulmonary hypertension).[6]

Binding Affinity and Selectivity Data

Lorcaserin demonstrates a high-affinity interaction with 5-HT2C, with functional selectivity that is critical for its initial regulatory approval.

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. 5-HT2C) | Physiological Implication |

| 5-HT2C | ~15 | 1x (Target) | Satiety, POMC activation |

| 5-HT2A | ~270 | ~18x | Hallucinogenic potential (avoided) |

| 5-HT2B | ~1560 | ~104x | Valvulopathy/Fibrosis (avoided) |

Data synthesized from Thomsen et al. (2008) and FDA Pharmacology Reviews.

Expert Insight: While the Ki values suggest selectivity, functional assays (EC50) often show even wider margins. However, at supratherapeutic doses, the 18-fold window against 5-HT2A can narrow, which drove the specific dosing regimen (10mg BID) to avoid CNS adverse events.

Mechanism of Action: The POMC-TRPC5 Axis

Lorcaserin functions as an anorectic agent by acting as a specific agonist at 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.

The Signaling Cascade

-

Receptor Activation: Ligand binds 5-HT2C (Gq-coupled).[7]

-

Second Messenger: Gαq activation stimulates Phospholipase C (PLC).

-

Hydrolysis: PIP2 is hydrolyzed into IP3 and DAG.

-

Calcium Release: IP3 triggers Ca2+ release from the ER.

-

The Critical Gate (TRPC5): Recent research identifies the TRPC5 ion channel as a requisite component.[8] Without TRPC5, 5-HT2C activation fails to depolarize the neuron effectively.

-

Neuropeptide Release: Depolarization releases α-MSH.

-

Satiety: α-MSH binds to Melanocortin-4 Receptors (MC4R) in the paraventricular nucleus, suppressing appetite.

Pathway Visualization

Figure 1: The 5-HT2C signaling cascade. Note the critical role of TRPC5 channels in translating receptor occupancy into neuronal depolarization.

Experimental Protocols

For researchers investigating 5-HT2C agonists (e.g., for epilepsy or addiction), the following protocols are the industry standard for validating selectivity and function.

Protocol A: Radioligand Binding Assay (Selectivity Validation)

Objective: Determine Ki values to confirm selectivity against 5-HT2A/2B. Standard Radioligand: [3H]-Mesulergine (High affinity for 2C).

-

Membrane Prep: Use CHO-K1 cells stably expressing human 5-HT2C. Homogenize in 50 mM Tris-HCl (pH 7.4).

-

Incubation:

-

Mix 20 µg membrane protein with [3H]-Mesulergine (~1 nM final).

-

Add test compound (Lorcaserin) at varying concentrations (e.g., 10^-10 to 10^-5 M).

-

Control: Define non-specific binding using 10 µM SB206553 (preferred over mianserin for higher specificity).

-

-

Equilibrium: Incubate at 37°C for 30 minutes.

-

Filtration (Critical Step):

-

Pre-soak GF/C glass fiber filters in 0.33% Polyethyleneimine (PEI) for 30 mins.

-

Why PEI? 5-HT receptors are "sticky." PEI reduces the electrostatic non-specific binding of the radioligand to the filter, improving the signal-to-noise ratio.

-

-

Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Confirm agonist activity (Gq-coupling) and rule out antagonism.

-

Cell Plating: Seed 5-HT2C-expressing cells (e.g., HEK293) in 384-well black/clear-bottom plates (15,000 cells/well). Incubate overnight.

-

Dye Loading:

-

Additive: Include 2.5 mM Probenecid .

-

Why Probenecid? It inhibits the anion transporter, preventing the cells from pumping the fluorescent dye back out into the media.

-

Incubation: 1 hour at 37°C.

-

Agonist Addition: Add Lorcaserin via automated liquid handler (e.g., FLIPR Tetra).

-

Measurement: Monitor fluorescence intensity (Excitation 485nm / Emission 525nm) for 180 seconds.

Workflow Visualization

Figure 2: High-throughput Calcium Flux workflow. Probenecid addition in Step 2 is the critical quality control point for signal retention.

Clinical Context & Safety Analysis (The Withdrawal)

The CAMELLIA-TIMI 61 Study

This was a cardiovascular safety outcome trial (CVOT) involving 12,000 patients over 5 years.

-

CV Safety: Met the primary endpoint (non-inferiority for MACE). The selectivity strategy worked—no significant increase in valvulopathy.

-

The Malignancy Signal: An imbalance in cancer diagnoses was observed.[1]

The "Unknown" Mechanism

Unlike the clear mechanistic link between 5-HT2B and heart valves, the link between 5-HT2C agonism and tumorigenesis is not established. The FDA concluded that the "potential risk outweighs the benefit," leading to withdrawal.

Implication for Research: Future 5-HT2C agonists (e.g., for Dravet syndrome) must undergo rigorous carcinogenicity screening early in development, specifically looking for off-target effects or downstream metabolic alterations that could favor tumor growth.

References

-

Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics. Link

-

Bohula, E. A., et al. (2018). "Cardiovascular Safety of Lorcaserin in Overweight or Obese Patients (CAMELLIA-TIMI 61)." The New England Journal of Medicine. Link

-

Gao, Y., et al. (2017). "TrpC5 mediates acute leptin and serotonin effects via Pomc neurons." Cell Reports. (Identifies the TRPC5 link).[8] Link

-

Bio-Protocol. (2020).[12][14] "Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors." Link

Sources

- 1. fda.gov [fda.gov]

- 2. Belviq, Belviq XR (lorcaserin) by Eisai: Drug Safety Communication - FDA Requests Withdrawal of Weight-Loss Drug | FDA [fda.gov]

- 3. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 7. jneurosci.org [jneurosci.org]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]

- 11. Lorcaserin (Belviq) Withdrawn From Market due to Increased Risk of Cancer | Pharmacy Services | University of Utah Health [pharmacyservices.utah.edu]

- 12. Lorcaserin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Assay in Summary_ki [bindingdb.org]

Methodological & Application

Application Notes & Protocols: Evaluating the Efficacy of 8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine Using Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale and Strategic Overview

The compound 8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine, also widely known by its research code SKF-83566, presents a complex pharmacological profile centered on the dopaminergic system. It is primarily characterized as a potent antagonist of the D1-like dopamine receptor family (D1/D5)[1][2]. However, its mechanism extends to the inhibition of the dopamine transporter (DAT), giving it a unique dual action that distinguishes it from more selective agents[1][3][4]. This profile suggests significant potential for therapeutic intervention in central nervous system (CNS) disorders where dopamine signaling is dysregulated, most notably schizophrenia.

Schizophrenia is characterized by a constellation of symptoms, broadly categorized as positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive deficits (e.g., impaired working memory and executive function)[5][6]. The "dopamine hypothesis" has historically pointed to hyperactive mesolimbic dopamine signaling as a key driver of positive symptoms[7]. Therefore, SKF-83566's D1 antagonist activity positions it as a candidate for mitigating these symptoms. Furthermore, cognitive impairments are a core, debilitating feature of schizophrenia that are poorly addressed by current medications[5][6]. The selection of appropriate, validated animal models is therefore paramount to systematically evaluate the therapeutic potential of SKF-83566 across these distinct symptom domains.

This guide provides a structured approach to selecting and implementing preclinical animal models to rigorously test the efficacy of SKF-83566. The protocols herein are designed to be robust and self-validating, enabling researchers to generate reproducible data for decision-making in a drug development context.

Pharmacological Profile of SKF-83566: A Dual-Action Mechanism

Understanding the mechanism of action is the cornerstone of rational model selection. SKF-83566 is not a simple antagonist; its interaction with the dopamine transporter adds a layer of complexity that must be considered when interpreting behavioral outcomes.

-

D1-like Receptor Antagonism: SKF-83566 shows selectivity for D1/D5 receptors over D2 receptors[2]. D1 receptor signaling is crucial for cognitive functions, particularly those involving the prefrontal cortex[8]. Antagonism at this receptor is the primary rationale for its potential antipsychotic effects.

-

Dopamine Transporter (DAT) Inhibition: The compound is also a competitive inhibitor of DAT, with an IC50 of approximately 5.7 μM[1][3][4]. By blocking DAT, SKF-83566 can increase the concentration of extracellular dopamine in the synapse[3][4]. This action might seem counterintuitive for an antipsychotic, but it could contribute to procognitive effects or modulate other aspects of dopamine signaling.

This dual mechanism necessitates a carefully chosen battery of tests. Models that are sensitive to both D1 antagonism and general increases in synaptic dopamine will provide the most comprehensive picture of the compound's in vivo effects.

Strategic Selection of Animal Models for Efficacy Testing

No single animal model can recapitulate the full spectrum of schizophrenia. Therefore, a multi-model strategy is required, targeting distinct symptom clusters. Pharmacologically induced models are particularly relevant for a compound like SKF-83566, as they directly probe the neurochemical systems targeted by the drug.

Workflow for Preclinical Efficacy Assessment

The following diagram outlines a logical workflow for assessing a novel antipsychotic candidate like SKF-83566.

Caption: Experimental workflow for testing SKF-83566 efficacy.

Detailed Protocols: Pharmacological Models

The following protocols are designed for rodents (rats or mice) and should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Blinding of experimenters to treatment groups is essential for all behavioral assessments.

Model for Positive Symptoms: Amphetamine-Induced Hyperlocomotion (AIH)

Rationale: Amphetamine increases synaptic dopamine, inducing hyperlocomotor activity in rodents, which is considered a translational model of the hyperdopaminergic state associated with psychosis[7][9]. Antipsychotic drugs that block dopamine receptors are expected to attenuate this effect. This model is highly sensitive to D1/D2 receptor antagonists.

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

-

Habituation: Place animals individually into open-field arenas (e.g., 40x40 cm boxes equipped with infrared beams) for 30-60 minutes for 2-3 consecutive days to acclimate them to the environment[9].

-

Test Day Procedure:

-

Place animals in the arenas and allow a 30-minute habituation period to establish a baseline activity level[9][10].

-

Administer SKF-83566 or vehicle via the desired route (e.g., intraperitoneal, i.p.). The pretreatment time will depend on the compound's pharmacokinetics (typically 30-60 minutes for i.p.).

-

Administer d-amphetamine (0.5-2.0 mg/kg, i.p. or s.c.)[7][11].

-

Immediately return the animal to the arena and record locomotor activity (e.g., total distance traveled, beam breaks) for the next 60-90 minutes[9].

-

-

Controls:

-

Vehicle + Saline

-

Vehicle + Amphetamine (Positive Control)

-

SKF-83566 + Saline (To assess baseline effects of the compound)

-

Reference Antipsychotic (e.g., Haloperidol) + Amphetamine

-

-

Data Analysis: Analyze the total distance traveled post-amphetamine injection. A significant reduction in locomotion in the SKF-83566 + Amphetamine group compared to the Vehicle + Amphetamine group indicates antipsychotic-like efficacy.

| Parameter | Recommended Value | Rationale / Citation |

| Species | Rat or Mouse | Widely used and validated for this assay. |

| Amphetamine Dose | 0.5 - 2.0 mg/kg | Induces robust hyperlocomotion without excessive stereotypy.[7] |

| SKF-83566 Pretreatment | 30-60 min (i.p.) | Allows for sufficient absorption and brain penetration. |

| Recording Duration | 60-90 min | Captures the peak and duration of the amphetamine effect.[9] |

Model for Sensorimotor Gating Deficits: Prepulse Inhibition (PPI) of the Acoustic Startle

Rationale: Sensorimotor gating is a neural process that filters out irrelevant stimuli. Patients with schizophrenia exhibit deficits in this process, measured as reduced prepulse inhibition (PPI)[12][13]. Pharmacological agents like the NMDA antagonist phencyclidine (PCP) or dopamine agonists can disrupt PPI in rodents, and this disruption can be reversed by antipsychotic drugs[5][14]. This test is a cornerstone for evaluating potential antipsychotics.

Experimental Protocol:

-

Apparatus: A startle chamber system with a speaker for auditory stimuli and a sensor to measure the whole-body startle response[14][15].

-

Habituation: Place the animal in the chamber for a 5-minute acclimation period with background white noise (e.g., 65-70 dB)[15].

-

Drug Administration: Administer SKF-83566 (or vehicle/reference drug) followed by the PPI-disrupting agent (e.g., PCP at 1.5 mg/kg or apomorphine) according to their respective pharmacokinetic profiles.

-

Test Session: The session consists of a pseudorandomized series of trials[14][15]:

-

Pulse-Alone: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

-

Prepulse + Pulse: The startling pulse is preceded by a weaker, non-startling prepulse (e.g., 74-82 dB for 20 ms). The inter-stimulus interval is typically 100 ms.

-

No-Stimulus: Background noise only, to measure baseline movement.

-

-

Data Analysis: The primary endpoint is the percent PPI, calculated as: %PPI = 100 * [(Pulse-Alone Response - Prepulse+Pulse Response) / Pulse-Alone Response][15] A successful reversal of the PCP-induced deficit by SKF-83566 would demonstrate its efficacy in restoring sensorimotor gating.

Model for Cognitive Deficits: Novel Object Recognition (NOR) Task

Rationale: The NOR task assesses recognition memory, a cognitive domain impaired in schizophrenia[6]. The test leverages the innate tendency of rodents to explore a novel object more than a familiar one[16][17]. Cognitive deficits can be induced by sub-chronic treatment with NMDA receptor antagonists like PCP or ketamine, providing a valid model to test for pro-cognitive effects of new drugs[6][18][19].

Experimental Protocol:

-

Induction of Deficit (if applicable): Administer PCP (e.g., 5 mg/kg, twice daily for 7 days), followed by a 7-day washout period to model persistent cognitive deficits[19].

-

Apparatus: An open-field arena, similar to the one used for AIH. A variety of objects (e.g., plastic blocks, metal cans) are needed, ensuring they cannot be easily displaced by the animal.

-

Habituation: Allow the animal to explore the empty arena for 5-10 minutes for 1-2 days prior to testing.

-

Acquisition Phase (T1):

-

Place two identical objects in the arena.

-

Allow the animal to explore for a set time (e.g., 3-5 minutes)[19]. Record the time spent actively exploring each object (sniffing, touching with nose).

-

-

Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour)[19].

-

Test Phase (T2):

-

Administer SKF-83566 or vehicle prior to this phase (timing depends on PK).

-

Return the animal to the arena, where one of the original objects has been replaced with a novel object.

-

Allow exploration for 3-5 minutes and record the time spent exploring the familiar (F) and novel (N) objects.

-

-

Data Analysis: Calculate a Discrimination Index (DI): DI = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar)[17] Vehicle-treated animals with a PCP-induced deficit will show a DI near zero. A significant increase in the DI for the SKF-83566 group would indicate a reversal of the cognitive deficit.

Data Interpretation and Considerations

-

Dose-Response: It is critical to establish a full dose-response curve for SKF-83566 in each model to identify the therapeutic window.

-

Confounding Motor Effects: The DAT inhibitory properties of SKF-83566 might increase baseline locomotion on their own[3]. This must be assessed in the "SKF-83566 + Saline" control group in the AIH test. If the compound significantly increases locomotion, its effects on amphetamine-induced activity must be interpreted with caution. Similarly, sedative effects at high doses could confound results in any test.

-

Catalepsy: A common side effect of D2 receptor antagonists is catalepsy, a state of motor immobility. While SKF-83566 is a D1 antagonist, it is prudent to test for catalepsy (e.g., using the bar test) to assess its potential for extrapyramidal side effects, which can be induced by some D1 antagonists[20].

-

Translational Relevance: While these models are well-validated, they represent specific aspects of a complex human disorder[8]. Positive results should be seen as strong justification for further investigation, not as a definitive proof of clinical efficacy.

By employing this systematic, multi-model approach, researchers can build a comprehensive preclinical data package to robustly evaluate the therapeutic potential of 8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine (SKF-83566) for the treatment of schizophrenia.

References

-

Engineered Mouse Mimics Cognitive Aspects Of Schizophrenia. (2006, February 17). ScienceDaily. Retrieved from [Link]

-

Animal model of schizophrenia. (n.d.). In Wikipedia. Retrieved from [Link]

-

Schizophrenia Mouse Model. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Neill, J. C., Barnes, S., Cook, S., Grayson, B., Idris, N. F., McLean, S. L., ... & Winchester, C. (2010). Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism. Psychopharmacology, 212(4), 437-451. Retrieved from [Link]

-

SKF-83566. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

Scholze, P., Näscher, C., Löffler, S., Hirtler, L., & Sitte, H. H. (2011). SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter. Journal of Neurochemistry, 118(5), 714-720. Retrieved from [Link]

-

Scholze, P., Näscher, C., Löffler, S., Hirtler, L., & Sitte, H. H. (2011). SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter. National Institutes of Health. Retrieved from [Link]

-

Scholze, P., Näscher, C., Löffler, S., Hirtler, L., & Sitte, H. H. (2011). SKF-83566, a D-1-dopamine receptor antagonist, inhibits the dopamine transporter. ResearchGate. Retrieved from [Link]

-

An Overview of Animal Models Related to Schizophrenia. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Neurological Disorders: Prepulse Inhibition. (n.d.). Taconic Biosciences. Retrieved from [Link]

-

Goetghebeur, P., & Dias, R. (2010). Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia. Frontiers in Behavioral Neuroscience, 4, 172. Retrieved from [Link]

-

Rodent Amphetamine Model of Schizophrenia. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Amphetamine induced hyperlocomotion. (n.d.). b-neuro. Retrieved from [Link]

-

Novel Object Recognition Test. (n.d.). Melior Discovery. Retrieved from [Link]

-

Fink-Jensen, A., Fedorova, I., Wörtwein, G., Woldbye, D. P., & Rasmussen, T. (2006). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. National Institutes of Health. Retrieved from [Link]

-

Pharmacological targeting of dopamine D1 or D2 receptors evokes a rapid-onset parkinsonian motor phenotype in mice. (2024, December 3). National Institutes of Health. Retrieved from [Link]

-

Meltzer, H. Y., & Hacimüftüoğlu, A. (2017). The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia. Current Pharmaceutical Design, 23(16), 2344-2355. Retrieved from [Link]

-

Effects of Clozapine, Haloperidol, and the NMDA Antagonist Ketamine on Novel Object Recognition in Gnathonemus petersii: A New Possible Model for Schizophrenia Research. (2025, May 15). MDPI. Retrieved from [Link]

-

Locomotor responses to amphetamine (1 mg / kg, i.p.) in rats pretreated... (n.d.). ResearchGate. Retrieved from [Link]

-

Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.). Mousephenotype.org. Retrieved from [Link]

-

Novel Object Recognition Test. (n.d.). b-neuro. Retrieved from [Link]

-

Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Animal Models of Parkinson's Disease. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Blesa, J., & Przedborski, S. (2021). Animal models of Parkinson's disease: a guide to selecting the optimal model for your research. Neuronal Signaling, 5(4), NS20210037. Retrieved from [Link]

-

Pre-pulse Inhibition. (n.d.). Augusta University. Retrieved from [Link]

-

Dopamine-Depleted Dopamine Transporter Knockout (DDD) Mice: Dyskinesia with L-DOPA and Dopamine D1 Agonists. (2023, November 17). MDPI. Retrieved from [Link]

-

Li, M., He, W., & Mead, A. N. (2011). Time course of the attenuation effect of repeated antipsychotic treatment on prepulse inhibition disruption induced by repeated PCP treatment in rats. UNL Digital Commons. Retrieved from [Link]

-

Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats. (2022, January 27). bioRxiv. Retrieved from [Link]

-

Prepulse inhibition (PPI) of the Acoustic Startle Response. (n.d.). JCGGDB. Retrieved from [Link]

-

Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[3]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. (2019, November 14). PubMed. Retrieved from [Link]

-

2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455-457. Retrieved from [Link]

-

Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. (2016, July 14). ACS Publications. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. SKF-83566 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. Engineered Mouse Mimics Cognitive Aspects Of Schizophrenia | Columbia University Irving Medical Center [cuimc.columbia.edu]

- 9. b-neuro.com [b-neuro.com]

- 10. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]

- 13. Pre-pulse Inhibition [augusta.edu]

- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 15. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. b-neuro.com [b-neuro.com]

- 18. Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]

- 20. portlandpress.com [portlandpress.com]

Experimental setup for in vivo studies of 8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine

Application Note: Preclinical Experimental Setup for In Vivo Studies of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Part 1: Executive Summary & Strategic Rationale

The compound 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine represents a privileged scaffold in medicinal chemistry, structurally distinct from the widely known 3-benzazepines (e.g., Lorcaserin, SCH-23390).[1] While 3-benzazepines are classical ligands for Dopamine D1 and Serotonin 5-HT2C receptors, the 1-benzazepine core is historically associated with NMDA receptor modulation (GluN2B selectivity) and Vasopressin/Oxytocin receptor antagonism (the "vaptan" class core).[1]

The "8-methyl" substitution on the aromatic ring typically enhances lipophilicity (

This guide outlines a rigorous experimental framework to validate this molecule in vivo. The strategy prioritizes CNS bioavailability and off-target safety (specifically cardiovascular) before advancing to behavioral efficacy models.[1]

Part 2: Experimental Workflow & Logic

The following flowchart illustrates the critical path for validating 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine. The logic is "Fail Fast": we confirm solubility and stability first, then safety, and finally efficacy.

Caption: Critical path workflow for benzazepine validation. Decision gates (arrows) ensure resources are not wasted on compounds with poor physicochemical or safety profiles.

Part 3: Detailed Protocols

Protocol 1: Formulation for Parenteral Administration

Rationale: The free base of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is likely lipophilic and poorly soluble in neutral aqueous media.[1] For in vivo consistency, conversion to a hydrochloride (HCl) salt is standard to ensure bioavailability.

Materials:

-

Compound (Free Base)

-

0.1 M Hydrochloric Acid (HCl)

-

Sterile Saline (0.9% NaCl)

-

-Cyclodextrin (SBE-

Procedure:

-

Salt Conversion (In Situ):

-

Weigh the required amount of free base (e.g., 10 mg).

-

Add 1.05 molar equivalents of 0.1 M HCl. Vortex until dissolved.

-

Note: If precipitation occurs upon back-titration, the compound requires a vehicle.

-

-

Vehicle Preparation (Standard):

-

pH Adjustment: Adjust final solution pH to 5.5–6.5 using 0.1 N NaOH. Caution: Benzazepines may precipitate above pH 7.0.[1]

-

Sterilization: Filter through a 0.22

m PVDF membrane.

Protocol 2: Pharmacokinetics & Brain Penetration (Rodent)

Rationale: Benzazepines are often P-gp substrates.[1] We must verify the compound crosses the BBB. The key metric is

Experimental Design:

-

Species: Male Sprague-Dawley Rats (n=3 per timepoint).[1]

-

Dose: 10 mg/kg (Intraperitoneal - IP) or 30 mg/kg (Oral - PO).[1]

-

Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

Sample Processing:

-

Plasma: Collect blood into K2EDTA tubes; centrifuge at 3000 x g for 10 min.

-

Brain: Perfuse animal with saline to remove residual blood. Homogenize brain tissue in 3 volumes of PBS.

-

Extraction: Protein precipitation using Acetonitrile (ACN) containing an internal standard (e.g., Verapamil).

-

Analysis: LC-MS/MS (ESI+ mode). Monitor the [M+H]+ transition.

Data Output Table (Template):

| Parameter | Unit | Plasma Value | Brain Homogenate Value | Interpretation |

| ng/mL | [Data] | [Data] | Peak exposure.[1] | |

| h | [Data] | [Data] | Rate of absorption. | |

| ng*h/mL | [Data] | [Data] | Total exposure.[1] | |

| Brain/Plasma Ratio | - | N/A | [Calc] | > 0.3 indicates CNS penetration. |

Protocol 3: In Vivo Efficacy - Cumulative Food Intake (Anorectic Screening)

Rationale: Given the structural homology to 5-HT2C agonists (like Lorcaserin), this molecule should be screened for satiety induction. This assay is the "Gold Standard" for benzazepine-based CNS efficacy.[1]

Subject:

-

Male C57BL/6J mice (diet-induced obese or lean), single-housed.[1]

-

Acclimatization: 7 days handling; habituation to hopper.

Procedure:

-

Fasting: Fast mice for 12 hours (overnight) prior to testing. Water provided ad libitum.

-

Dosing:

-

Group A: Vehicle (Saline/Tween).

-

Group B: Compound (3 mg/kg).

-

Group C: Compound (10 mg/kg).

-

Group D: Positive Control (Lorcaserin 10 mg/kg or Sibutramine).

-

-

Feeding: Immediately post-dose (T=0), return pre-weighed food pellets to the hopper.

-

Measurement: Weigh remaining food at T = 1h, 2h, 4h, and 24h. Care must be taken to account for spillage (collect crumbs from bedding).

Statistical Analysis:

-

Two-way ANOVA (Treatment x Time) with Bonferroni post-hoc test.

-

Success Criteria: A statistically significant reduction in food intake at 1h and 2h compared to vehicle, without signs of sedation (see Protocol 4).

Protocol 4: Safety Counter-Screen - Open Field Test (OFT)

Rationale: To distinguish specific satiety effects from general malaise, sedation, or anxiety (anxiogenic effects are common with non-selective benzazepines acting on 5-HT2A or mGluR).

Setup:

-

Apparatus: 40cm x 40cm plexiglass arena, evenly illuminated (200 lux).

-

Tracking: Video tracking software (e.g., EthoVision or AnyMaze).

Procedure:

-

Administer compound (IP) 30 minutes prior to testing.

-

Place animal in the center of the arena.

-

Record activity for 30 minutes.

Key Metrics & Interpretation:

| Metric | Observation | Mechanistic Implication |

| Total Distance Moved | Significant Decrease | Sedation (Off-target Histamine/GABA effect).[1] |

| Center Time | Significant Decrease | Anxiogenic (Potential 5-HT2A/2C activation).[1] |

| Center Time | Significant Increase | Anxiolytic (Potential Benzodiazepine-site or 5-HT1A activity).[1] |

| Thigmotaxis | Hugging walls | High anxiety state. |

Part 4: References

-

Mazzocchi, P. H., & Stahly, B. C. (1979).[2] Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455–457.[2] Link

-

Smith, B. M., et al. (2008). Discovery and Structure−Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity.[1][3] Journal of Medicinal Chemistry, 51(2), 305–313. Link

-

Tewes, B., et al. (2010).[4] Design, Synthesis, and Biological Evaluation of 3-Benzazepin-1-ols as NR2B-Selective NMDA Receptor Antagonists. ChemMedChem, 5(5), 687–695.[4] Link

-

Di, L., et al. (2013). Evidence-Based Approach to Assess Passive Diffusion and Carrier-Mediated Drug Transport.[1] Methods in Molecular Biology, 1266, 153-172. Link

-

Halford, J. C., et al. (2007). Serotonergic drugs: effects on appetite expression and use for the treatment of obesity. Drugs, 67(1), 27-55. Link

Sources

- 1. CAS 137973-76-3: 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)… [cymitquimica.com]

- 2. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Pharmacological Characterization of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine in Cell Models

Executive Summary & Biological Context

8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a privileged scaffold derivative structurally related to established serotonin receptor ligands (e.g., Lorcaserin). In drug discovery, tetrahydro-1-benzazepines are primarily investigated for their potential as 5-HT2C receptor agonists (treating obesity and neuropsychiatric disorders) and, more recently, for antiparasitic activity against kinetoplastids.

This Application Note provides a rigorous framework for evaluating the functional pharmacology of this compound in vitro. Unlike simple viability screens, these protocols are designed to quantify G-protein coupling efficiency (

Mechanism of Action (MoA)

The primary target, the 5-HT2C receptor, is a Gq-coupled GPCR. Upon binding 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, the receptor undergoes a conformational change that activates Phospholipase C (PLC), leading to the accumulation of Inositol Triphosphate (

DOT Visualization: 5-HT2C Signaling Pathway

Figure 1: Signal transduction pathway for 5-HT2C agonism. The assay endpoint detects the final Ca2+ release.

Material Preparation & Handling

Benzazepine derivatives are lipophilic bases. Proper solubilization is non-negotiable for assay reproducibility.

| Parameter | Specification | Rationale |

| Molecular Weight | ~161.24 g/mol | Used for molarity calculations. |

| Primary Solvent | DMSO (Dimethyl sulfoxide) | Water solubility is poor. Prepare a 10 mM or 100 mM master stock. |

| Storage | -20°C (Desiccated) | Prevent hydrolysis or oxidation of the azepine ring. |

| Working Solution | HBSS + 20 mM HEPES | Dilute DMSO stock into aqueous buffer immediately prior to assay. |

| Max DMSO % | < 0.5% (v/v) | Higher DMSO concentrations can cause artifacts in Calcium flux assays. |

Critical Handling Note: Do not subject the compound to repeated freeze-thaw cycles. Aliquot the master stock into single-use vials (e.g., 20 µL aliquots) upon initial reconstitution.

Experimental Protocols

Protocol A: Functional Calcium Flux Assay (FLIPR/FlexStation)

Objective: To determine the potency (

1. Cell Model Selection

-

Preferred: HEK-293 or CHO-K1 cells stably transfected with human 5-HT2C (edited) receptor.

-

Why: These "null" backgrounds lack endogenous serotonergic signaling, ensuring the signal is specific to the transfected target.

2. Reagents

-

Calcium Indicator: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

-

Assay Buffer: HBSS, 20 mM HEPES, 2.5 mM Probenecid (pH 7.4).

-

Note: Probenecid is required to inhibit the anion transporter, preventing dye leakage from the cells.

-

3. Step-by-Step Methodology

-

Seeding: Plate cells at 50,000 cells/well in a black-wall/clear-bottom 96-well poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO2.

-

Dye Loading:

-

Remove culture media.[1]

-

Add 100 µL of Dye Loading Solution (Fluo-4 AM + Probenecid).

-

Incubate: 45 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to minimize thermal artifacts during reading.

-

-

Compound Plate Prep:

-

Prepare a 10-point serial dilution (1:3) of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine in Assay Buffer.

-

Top concentration: 10 µM (final assay concentration).

-

Include a Serotonin (5-HT) standard curve as a positive control.

-

-

Data Acquisition:

-

Transfer plate to FLIPR or FlexStation reader.

-

Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 20 seconds.

-

Addition: Inject 20 µL of compound (5x concentration).

-

Response: Record fluorescence for 120 seconds.

-

4. Data Analysis

Calculate the

Protocol B: Selectivity Counter-Screen (5-HT2B Liability)

Objective: Benzazepines are notorious for off-target activity at 5-HT2B receptors, which causes cardiac valvulopathy. This assay is a mandatory safety check.

Method Modification: Repeat Protocol A using CHO-K1 cells expressing the 5-HT2B receptor .

-

Success Criteria: The

for 5-HT2C should be at least 100-fold lower (more potent) than for 5-HT2B. If the compound activates 5-HT2B with high potency, it is likely toxic.

DOT Visualization: Experimental Workflow

Figure 2: High-throughput screening workflow for calcium mobilization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Basal Signal | Constitutive receptor activity | Starve cells in serum-free media for 4 hours prior to assay. |

| Low Signal Window | Poor dye retention | Ensure Probenecid is fresh (pH sensitive) and at 2.5 mM. |

| Inconsistent Replicates | Pipetting error or edge effect | Use a multichannel pipette; avoid outer wells if evaporation is observed. |

| Precipitation | Compound insolubility | Check the 10 µM well for turbidity. If cloudy, lower max concentration to 1 µM. |

References

-

Discovery of Lorcaserin (Benzazepine Scaffold Validation): Smith, B. M., et al. (2008).[2][3] "Discovery and Structure-Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity."[3][4] Journal of Medicinal Chemistry.

-

5-HT2C Receptor Signaling & Obesity: Garfield, A. S., & Heisler, L. K. (2009). "Pharmacological targeting of the serotonergic system for the treatment of obesity." The Journal of Physiology.

-

Calcium Flux Assay Protocols: Molecular Devices Application Note. "Measuring Gq-coupled GPCR activity using the FLIPR Calcium 6 Assay Kit."

-

Benzazepine Synthesis & Activity (1-Benzazepine specifics): Peña, S., et al. (2016). "Synthesis of novel tetrahydrobenzazepine derivatives and their cytoprotective effect on human lymphocytes." Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine Synthesis

Status: Operational Ticket ID: BZ-SYN-008 Subject: Troubleshooting Impurity Profiles & Synthetic Bottlenecks Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (hereafter referred to as 8-Me-THB ) presents a unique set of challenges compared to non-substituted benzazepines. While the scaffold is a privileged structure in medicinal chemistry (e.g., Tolvaptan intermediates, Lorcaserin analogs), the methyl substituent at the 8-position introduces electronic effects that can alter regioselectivity during ring expansion.

This guide focuses on the Standard Industrial Route : the Schmidt Rearrangement of 7-methyl-1-tetralone followed by amide reduction.[1] This pathway is chosen for its scalability, but it is prone to two critical failure modes: Regioisomeric contamination during expansion and Boron-amine complexation during reduction.[1]

Module 1: The Schmidt Rearrangement (Ring Expansion)

The Critical Step: Conversion of 7-methyl-1-tetralone to 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.[1]

The Mechanism & Regioselectivity

The Schmidt reaction involves the addition of hydrazoic acid (

-

Pathway A (Desired): Migration of the aryl group. This forms the 1-benzazepine core (Lactam A).[1]

-

Pathway B (Undesired): Migration of the alkyl (methylene) group. This forms the 2-benzazepine core (Lactam B).[1]

For 1-tetralones, aryl migration is electronically favored , typically yielding >90% of the desired isomer. However, the electron-donating 7-methyl group slightly increases the electron density of the aromatic ring, which generally supports aryl migration but can lead to complex mixtures if the temperature is uncontrolled.[1]

Visualizing the Pathway

Figure 1: Mechanistic bifurcation in the Schmidt reaction.[1] Aryl migration is preferred, but thermal instability can promote alkyl migration.

Troubleshooting Guide: Schmidt Reaction

| Symptom | Probable Cause | Corrective Action |

| High levels of "Isomer B" (2-benzazepine) | Reaction Temperature Spike. High temps reduce selectivity, allowing the higher-energy alkyl migration pathway.[1] | Cool Down. Maintain reaction at <0°C during azide addition. Allow to warm to RT slowly only after evolution of |

| Incomplete Conversion (Tetralone remains) | Wet Acid/Solvent. The Schmidt reaction requires anhydrous conditions. Water hydrolyzes the intermediate back to the ketone. | Dry System. Use polyphosphoric acid (PPA) or Methanesulfonic acid ( |

| Dark/Tarred Reaction Mixture | Exothermic Runaway. The reaction is highly exothermic and releases | Dosing Control. Add |

Module 2: Lactam Reduction (The "Sticky" Product)

The Critical Step: Reduction of the lactam carbonyl to the secondary amine using Borane (

The "Boron Trap" Phenomenon

When using Borane, the resulting secondary amine is a strong Lewis base. It forms a stable coordinate covalent bond with the Boron byproduct, forming a Boron-Amine Complex .[1]

-

Observation: The reaction looks complete by TLC, but upon workup, the product disappears into the aqueous layer or forms a gummy solid that resists extraction.

-

False Negative: Standard NMR may show broad, confusing peaks due to the B-N complex.

Workflow: Breaking the Complex

Figure 2: Mandatory workup protocol for Borane reductions of benzazepines to release the free amine.[1]

Troubleshooting Guide: Reduction

| Issue | Diagnosis | Solution |

| Low Yield / Gummy Residue | Boron Complexation. The amine is still bound to boron species.[1] | Acid Reflux. After quenching, reflux the crude mixture in MeOH/HCl for at least 1-2 hours. This hydrolyzes the B-N bond. |

| Product contains "Alcohol" impurity | Incomplete Reduction. Presence of the hemiaminal (hydroxyl intermediate). | Force Conditions. If using LAH, ensure reflux is maintained. If using Borane, ensure stoichiometry is >3 equivalents of hydride. |

| Product turns brown/purple | Oxidation. 8-Me-THB is an electron-rich secondary amine prone to oxidation.[1] | Storage. Store as the HCl or Tartrate salt . The free base is unstable in air over long periods. |

Module 3: Impurity Profile Summary

When characterizing your final 8-Me-THB, look for these specific signals to identify common impurities.

| Impurity Type | Origin | NMR Signature (Diagnostic) |

| Regioisomer (2-Benzazepine) | Schmidt Rearrangement (Alkyl migration) | Shifted Methylene: Look for a triplet/multiplet near 3.8-4.0 ppm (CH2 adjacent to N in the wrong position).[1] |

| Unreacted Lactam | Incomplete Reduction | Carbonyl Peak: |

| Hemiaminal | Partial Reduction | Methine Doublet: A distinctive doublet around 4.5-5.0 ppm (O-CH-N) in |

| Dimer | Radical Oxidation | Mass Spec: Peak at [2M+H]⁺ . Doubling of aromatic signals. |

Frequently Asked Questions (FAQs)

Q1: Can I use the Beckmann Rearrangement instead of Schmidt?

A: Yes, but it requires an extra step. You must first convert the 7-methyl-1-tetralone to its oxime.[1] The Beckmann rearrangement of the oxime (using

Q2: Why is my product an oil that won't crystallize? A: The free base of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is typically an oil or a low-melting solid.[1] To obtain a stable solid, convert it to a salt. The Hydrochloride salt (using HCl in ether/dioxane) or L-Tartrate salt are standard for this class of compounds.[1]

Q3: I see a peak at M+14 in my Mass Spec. What is it? A: This is likely the N-Methylated byproduct .[1] If you used Methyl Iodide or similar methylating agents nearby, cross-contamination is possible. Alternatively, if you used Formic Acid/Formaldehyde in a reductive amination attempt elsewhere, you might have accidentally performed an Eschweiler-Clarke reaction.[1] However, in the context of the Schmidt/Reduction route, check if your quenching methanol reacted under acidic conditions (rare, but possible if workup is too harsh).

References

-

Schmidt Reaction Regioselectivity: Krow, G. R. (1981). "The Schmidt Reaction with Ketones."[3][4][5][6][7][8] Tetrahedron, 37(15), 2697-2724.[1]

-

Borane Reduction Mechanism: Brown, H. C., & Heim, P. (1973). "Selective Reductions. Reduction of Amides with Diborane." Journal of Organic Chemistry, 38(5), 912–916.

-

Benzazepine Synthesis Overview: Pecherer, B., Sunbury, R. C., & Brossi, A. (1971). "Synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepines." Journal of Heterocyclic Chemistry, 8(5), 779-783. [1]

-

Tolvaptan Intermediate Synthesis (Relevant Analog): "Process for the preparation of Tolvaptan and intermediates." Google Patents.

Disclaimer: This guide is for research purposes only. 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine and its derivatives may have biological activity.[1][8] Always handle with appropriate PPE and containment.[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 4. Regioselectivity study of Beckman and Schmidt reactions: The pathway for synthesis of bicyclic anilines and benzylamines | Poster Board #1207 - American Chemical Society [acs.digitellinc.com]

- 5. sci-hub.box [sci-hub.box]

- 6. Schmidt Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[1,4]diazepin-5-ones as potential anticancer and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Solubilizing 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Status: Operational Ticket ID: SOL-BZP-008 Subject: Solubility Optimization & Formulation Protocols Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Lipophilic Base" Challenge

Welcome to the technical guide for 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine . Users frequently encounter precipitation issues with this compound because it is a lipophilic weak base .

-

The Core Conflict: The benzazepine ring system combined with the methyl group creates high lipophilicity (LogP ~2.5–3.0), driving the molecule to aggregate in water. However, the secondary amine nitrogen is basic (pKa ~8.8–9.5).

-

The Solution: Solubility is pH-dependent. At physiological pH (7.4), the molecule is largely uncharged and insoluble. To dissolve it, you must either protonate the amine (lower pH) or shield the hydrophobic core (organic co-solvents/cyclodextrins).

Module 1: Physicochemical Profiling

Before attempting dissolution, verify your compound form. The solubility strategy differs entirely between the Free Base and the Salt forms.

| Property | Free Base Form | Hydrochloride (HCl) Salt |

| Appearance | Viscous oil or low-melting solid | White/Off-white crystalline solid |

| Water Solubility | Very Poor (<0.1 mg/mL at pH 7) | Good (>10 mg/mL at pH < 6) |

| DMSO Solubility | Excellent (>50 mM) | Good (>20 mM) |

| Primary Challenge | Hydrophobic aggregation | "Salting out" in high-salt buffers |

| Storage | -20°C, desiccated, dark | -20°C, desiccated |

Decision Tree: Solvent Selection

Use this logic flow to select the correct vehicle for your specific application.

Figure 1: Decision matrix for solvent selection based on experimental end-use.

Module 2: Stock Solution Protocol (Standard)

Objective: Create a stable, high-concentration stock for long-term storage.

Protocol A: DMSO Stock (Preferred)

-

Weighing: Weigh the compound in a glass vial (avoid plastics initially to prevent static loss).

-

Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .

-

Why DMSO? It disrupts the hydrophobic interactions of the benzazepine ring while accommodating the amine [1].

-

-

Mixing: Vortex vigorously for 30 seconds. If the compound is the free base oil, it should dissolve instantly. If it is a salt, mild warming (37°C water bath) may be required.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Critical Warning: DMSO is hygroscopic. Accumulation of water in your DMSO stock over time will cause the compound to precipitate inside the stock vial. Always use fresh or well-sealed DMSO.

Module 3: Aqueous Formulation (In Vitro Assays)

The Problem: Adding your DMSO stock directly to cell culture media (pH 7.4) often causes immediate "crashing out" (cloudiness).

Protocol B: The "Stepwise" Dilution Method

Do not dilute directly from 50 mM stock to 10 µM assay buffer. The drastic change in solvent environment causes precipitation.

-

Intermediate Dilution: Dilute your 50 mM DMSO stock 1:10 into pure Ethanol or PEG400 first.

-

Result: 5 mM solution in DMSO/Organic mix.

-

-

Final Dilution: Pipette the intermediate solution slowly into the assay buffer while vortexing the buffer.

-

Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cellular toxicity.

-

Protocol C: pH-Adjusted Buffer (For Cell-Free Assays)

If your assay tolerates slightly acidic pH (e.g., binding assays), lower the pH to protonate the nitrogen.

-

Buffer Choice: Use Acetate or Citrate buffer (pH 5.0 - 6.0).

-

Mechanism: At pH 6.0, the secondary amine (pKa ~9) is >99.9% protonated (ionized).

-

Solubility: The ionized form is highly water-soluble.

Module 4: In Vivo Formulation (Animal Dosing)

Objective: High concentration (>1 mg/mL) formulation for IP or PO dosing without toxic organic solvents.

Formulation 1: The Co-Solvent System (Standard)

-

Composition: 10% DMSO / 40% PEG400 / 50% Saline.

-

Preparation:

-

Dissolve compound in DMSO (10% of final volume).

-

Add PEG400 (40% of final volume) and vortex.

-

Slowly add Saline (50% of final volume) with continuous vortexing.

-

-

Note: If precipitation occurs upon adding saline, acidify the saline slightly (0.1% acetic acid) to assist solubilization [2].

Formulation 2: Cyclodextrin Complexation (Advanced)

Ideal for avoiding DMSO toxicity.

-

Composition: 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

-

Protocol:

-

Prepare 20% HP-β-CD in water.

-

Add compound (Free Base or Salt).[1]

-

Sonicate for 20-30 minutes at 37°C.

-

Filter sterilize (0.22 µm).

-

-

Mechanism:[2][3][4] The hydrophobic benzazepine ring enters the cyclodextrin cavity, while the hydrophilic exterior interacts with water [3].

Troubleshooting & FAQs

Q1: I see a fine white precipitate immediately after adding the DMSO stock to PBS. Why? A: This is the "Solvent Shift" effect. The compound is hydrophobic.[5] When DMSO (solvent) is diluted with PBS (anti-solvent), the compound aggregates before it can disperse.

-

Fix: Use Protocol B (Stepwise Dilution) or warm the PBS to 37°C before addition.

Q2: Can I use the Hydrochloride salt directly in PBS? A: Maybe. While the salt is more soluble, the buffering capacity of PBS (pH 7.4) may strip the proton from the amine, converting it back to the insoluble free base over time.

-

Fix: Monitor stability.[6][7] If it precipitates after 1 hour, switch to a lower pH buffer or add a solubilizer like Tween-80 (0.1%).

Q3: Is the compound stable in solution? A: Benzazepines are generally stable, but secondary amines can be susceptible to oxidation over long periods.

-

Fix: Keep stocks degassed (nitrogen purge) if storing for >6 months.

Q4: My in vivo vehicle (DMSO/PEG) is causing irritation in mice. A: High concentrations of DMSO and PEG can be irritating.

-

Fix: Switch to Formulation 2 (Cyclodextrins) . HP-β-CD is well-tolerated parenterally and orally.

References

-

Li, P., & Zhao, L. (2019). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Pharmaceutical Technology.

-